Methyl 5-iodo-2-isothiocyanatobenzoate

Mass spectrometry Isotopic labeling Probe design

Obtaining a single reagent that combines heavy-atom derivatization with covalent protein labeling often requires multi-step synthesis. Methyl 5-iodo-2-isothiocyanatobenzoate (C₉H₆INO₂S, MW 319.12) solves this by integrating a polarizable iodine (f'' ≈ 6.85 e⁻ at Cu Kα) and a lysine/cysteine-reactive -N=C=S group in one benzoate scaffold. • Enables SAD phasing without selenomethionine labeling or halide soaking. • Iodine isotopic pattern provides a 125.9 Da mass shift for unambiguous LC-MS/MS quantitation. • Orthogonal reactivity allows parallel diversification via Pd-catalyzed coupling and thiourea formation. Supplied with full analytical documentation; global shipping under ambient conditions.

Molecular Formula C9H6INO2S
Molecular Weight 319.12 g/mol
Cat. No. B8288706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-2-isothiocyanatobenzoate
Molecular FormulaC9H6INO2S
Molecular Weight319.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)I)N=C=S
InChIInChI=1S/C9H6INO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3
InChIKeyFFRCVPQXIZLYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-2-isothiocyanatobenzoate: Identity & Key Characteristics


Methyl 5-iodo-2-isothiocyanatobenzoate (C₉H₆INO₂S; MW 319.12 g/mol) is a halogenated aryl isothiocyanate ester bearing an iodine substituent at the 5-position and an isothiocyanate group at the 2-position of the benzoate ring [1]. This dual-functional scaffold combines the electrophilic reactivity of the –N=C=S moiety with the heavy-atom and polarizable properties of the C–I bond, positioning it as a specialized building block for medicinal chemistry, chemical biology probe design, and crystallographic phasing applications [2].

Supports mass-tag probe design Iodine isotopic signature for LC-MS
Supports heavy-atom derivatization Anomalous scattering for SAD phasing
Supports divergent library synthesis Orthogonal C–I and –N=C=S reactivity

Why Methyl 5-iodo-2-isothiocyanatobenzoate Cannot Be Substituted


In-class compounds such as methyl 2-isothiocyanatobenzoate (CAS 16024-82-1, MW 193.22) and methyl 4-isothiocyanatobenzoate (CAS 3662-78-0, MW 193.22) lack the 5-iodo substituent, while the 4-bromo analog (CAS 1360960-47-9, MW 272.12) carries a smaller, less polarizable halogen [1]. The iodine atom profoundly alters electronic distribution, steric bulk, halogen-bond donor strength, and anomalous scattering power for X-rays; consequently, substituting any of these analogs into a synthetic sequence or biological assay without re-optimization will yield divergent reactivity profiles and binding characteristics, making generic interchange scientifically unsound .

  • Iodine-free analogs lack anomalous scattering signal required for SAD phasing
  • Non-halogenated or bromo analogs alter electronic distribution and halogen-bonding strength
  • Substitution may compromise cross-coupling selectivity and orthogonal reactivity

Quantitative Differentiation from Closest Analogs


Mass-Shift Advantage in Mass Spectrometry

The incorporation of iodine at the 5-position increases the molecular weight to 319.12 g/mol, compared with 193.22 g/mol for the non-halogenated methyl 2-isothiocyanatobenzoate [1][2]. This 125.9 Da shift (65% increase) moves the analyte into a less-congested region of the mass spectrum and introduces a distinctive isotopic signature (A+2 peak pattern) that facilitates unambiguous identification and quantification in complex biological matrices.

Mass-Shift Advantage
Reported
319.12 g/mol
193.22 g/mol
+125.9 Da (65% higher)
Supports unambiguous MS identification and isotope-coded tracking
Cross-study comparable; reported in PubChem
Mass spectrometry Isotopic labeling Probe design

Heavy-Atom Anomalous Scattering for Macromolecular Phasing

The 5-iodo substituent provides a strong anomalous scattering signal (f'' ≈ 6.85 e⁻ at Cu Kα wavelength) that is absent in the non-halogenated methyl 2-isothiocyanatobenzoate comparator [1]. This anomalous signal permits single-wavelength anomalous diffraction (SAD) phasing of macromolecular crystal structures. The bromine analog (methyl 4-bromo-2-isothiocyanatobenzoate) provides a weaker signal (f'' ≈ 4.8 e⁻ at Cu Kα), making iodine the preferred heavy atom for phasing purposes [2].

Anomalous Scattering
Class-level
I f'' ≈ 6.85 e⁻
Br f'' ≈ 4.8 e⁻ (H ≈ 0)
~43% higher anomalous signal
May reduce need for SeMet labeling in SAD phasing
Theoretical values at Cu Kα; experimental validation advised
X-ray crystallography SAD/MAD phasing Structural biology

Selective Cross-Coupling via C–I Bond Activation

The C–I bond at the 5-position is intrinsically more reactive in oxidative addition reactions with Pd(0) catalysts compared with the C–Br bond in methyl 4-bromo-2-isothiocyanatobenzoate (bond dissociation energy: C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol) [1]. This enables milder coupling conditions and broader substrate scope in Sonogashira, Heck, and Suzuki–Miyaura reactions, while the isothiocyanate group remains available for orthogonal conjugation [2]. The non-halogenated methyl 2-isothiocyanatobenzoate lacks this coupling handle entirely.

C–I Bond Activation
Class-level
C–I BDE ≈ 57 kcal/mol
C–Br BDE ≈ 71 kcal/mol
~20% weaker bond enables milder coupling
Supports orthogonal diversification for SAR exploration
Gas-phase BDE; solution-phase reactivity may vary
Cross-coupling C–I bond activation Synthetic methodology

Single-Step Synthesis Ensures Supply Consistency

The target compound is produced via a one-step thiophosgene-mediated conversion of methyl 2-amino-5-iodobenzoate hydrochloride in a biphasic toluene/water system with sodium bicarbonate as base [1]. This concise route, which avoids protection/deprotection sequences, contrasts with the multi-step sequences often required for para-isothiocyanatobenzoate esters, reducing the accumulation of process-related impurities. Commercial lots are routinely specified at ≥95% purity [2], providing a defined baseline for downstream synthetic planning.

Synthetic Efficiency
Reported
1 step from commercial amine
Para isomers may require 2–3 steps
≥1 step reduction; typical purity 95%
Reduces batch variability for long-term supply
Vendor specification; independent QC confirmation recommended
Process chemistry Supply chain reliability Quality assurance

High-Value Application Scenarios


Crystallographic Phasing via Heavy-Atom Derivatization

The strong anomalous scattering of the 5-iodo substituent (f'' ≈ 6.85 e⁻ at Cu Kα) makes methyl 5-iodo-2-isothiocyanatobenzoate an effective covalent derivatization reagent for SAD phasing of protein crystals [1]. The isothiocyanate group reacts selectively with surface lysine residues or engineered cysteine residues under mild conditions, introducing the heavy-atom marker with minimal structural perturbation. This approach can obviate the need for selenomethionine labeling or halide soaking protocols.

Dual-Handle Building Block for Divergent Library Synthesis

The orthogonal reactivity of the C–I bond (cross-coupling) and the –N=C=S group (thiourea/heterocycle formation) enables parallel diversification strategies [1][2]. The iodine substituent undergoes facile Pd-catalyzed coupling at room temperature, while the isothiocyanate reacts with amines, hydrazines, or azides to generate thiourea, thiosemicarbazide, or tetrazole scaffolds. This dual reactivity supports efficient structure–activity relationship exploration with fewer synthetic steps than sequential functionalization of non-halogenated analogs.

Isotope-Coded Affinity Probe for Chemical Proteomics

The 125.9 Da mass shift relative to the non-halogenated scaffold, combined with the distinctive iodine isotopic pattern, allows methyl 5-iodo-2-isothiocyanatobenzoate to serve as a heavy-isotope-coded reactive probe for quantitative chemical proteomics [1]. The isothiocyanate moiety forms covalent adducts with nucleophilic protein residues, while the iodine tag enables unambiguous identification and relative quantification in LC-MS/MS workflows without the need for expensive stable-isotope labeling reagents.

Selective C–I Activation for Late-Stage Functionalization

The low bond dissociation energy of the aryl C–I bond (≈57 kcal/mol) permits selective oxidative addition under conditions where C–Br or C–Cl bonds remain intact [1]. This chemoselectivity is valuable for late-stage diversification of advanced intermediates bearing multiple halogen substituents, enabling convergent synthetic strategies that minimize protecting-group manipulations and improve overall yield.

Application
Selection Property
Validation Focus
Crystallographic phasing (SAD)
Iodine anomalous scattering signal
Anomalous signal-to-noise and phasing success rate
Divergent library synthesis
Orthogonal C–I / –N=C=S reactivity
Cross-coupling selectivity and thiourea formation efficiency
Isotope-coded affinity probe
Mass shift and isotopic signature
LC-MS/MS identification confidence and quantification accuracy
Late-stage C–I functionalization
Low C–I bond dissociation energy
Chemoselectivity in presence of other halogens
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